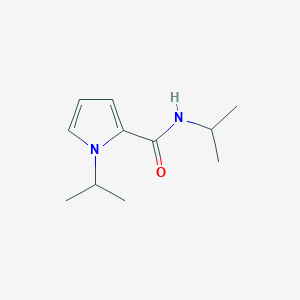![molecular formula C24H25N3O5 B3749005 2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B3749005.png)
2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-4-CARBOXAMIDE
Descripción general
Descripción
2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include palladium catalysts, brominating agents, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the quinoline and morpholine groups.
Benzo-1,3-dioxol-5-ol acetate: Another benzodioxole derivative with different functional groups.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-29-17-3-4-20-18(13-17)19(24(28)25-6-7-27-8-10-30-11-9-27)14-21(26-20)16-2-5-22-23(12-16)32-15-31-22/h2-5,12-14H,6-11,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEQRTGSJACWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCN3CCOCC3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B3748932.png)

![4-[(2-isopropylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B3748938.png)




![1-(2-methoxyphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B3748965.png)


![6-benzyl-3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3749009.png)



